molecular formula C20H15F3O3 B10961120 2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate

2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate

Cat. No.: B10961120
M. Wt: 360.3 g/mol
InChI Key: JMGDUKUVFJROHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate is a chemical compound characterized by the presence of trifluoroethyl and naphthyloxy groups attached to a benzoate core

Properties

Molecular Formula

C20H15F3O3

Molecular Weight

360.3 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-(naphthalen-2-yloxymethyl)benzoate

InChI

InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-7-5-14(6-8-16)12-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-11H,12-13H2

InChI Key

JMGDUKUVFJROHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate typically involves the esterification of 4-[(2-naphthyloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The naphthyloxy group may facilitate binding to aromatic amino acids in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 4-[(2-naphthyloxy)methyl]benzoate is unique due to the specific positioning of the naphthyloxy group on the benzoate ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .

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